6-Phenyl-1,2,4-triazin-5-amine
Description
6-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 6 and an amine group at position 5. Triazines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors, receptor antagonists, and antimicrobial agents . The substitution pattern (positions 5 and 6) likely influences electronic distribution, solubility, and bioactivity, as seen in related compounds .
Properties
CAS No. |
15969-31-0 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-9-8(13-12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
InChI Key |
QZCZONHMEWOBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following triazine derivatives share structural similarities with 6-Phenyl-1,2,4-triazin-5-amine, differing in substituent positions or additional functional groups:
Key Observations :
- Positional Effects : Shifting the amine group from C3 (as in 5-Phenyl-1,2,4-triazin-3-amine) to C5 may alter hydrogen-bonding capacity and receptor interactions .
- Electron-Withdrawing Groups: Halogens (e.g., Cl, F) or CF3 at C6 enhance electrophilicity and binding affinity, as seen in adenosine receptor antagonists .
- Heteroaromatic Substitutions : Pyridinyl groups at C6 (e.g., ) improve water solubility compared to purely aromatic substituents .
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